3-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride
Description
Properties
IUPAC Name |
2-ethyl-1-piperidin-3-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-11-6-3-4-9-14(11)12-7-5-8-13-10-12;;/h11-13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSBQBGTIBOARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride typically involves the reaction of 2-ethylpiperidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Piperidine Dihydrochloride Derivatives
Key Observations :
- Substituent Effects: Derivatives with methoxy groups at different positions on the benzyloxyimino moiety (e.g., 13c vs. 13f) show variations in melting points (Δ ~12°C), indicating substituent position impacts crystallinity and intermolecular interactions .
- Salt Formation : All compounds are dihydrochlorides, enhancing aqueous solubility compared to neutral analogs.
Crystallographic and Conformational Comparisons
Table 2: Crystal Structure Analysis of Piperidine vs. Piperazine Derivatives ()
| Parameter | Piperidine Derivative (Compound I) | Piperazine Derivative (Compound II) |
|---|---|---|
| Central Ring Conformation | Chair | Chair |
| Dihedral Angles (°) | Phenyl/Quinoline: 67.68 | Phenyl/Quinoline: 69.47 |
| Crystal Packing | C–H⋯H chains along b-axis | C–H⋯H ribbons along b-axis |
| Hirshfeld Surface (%) | H⋯H contacts: 67.5% | H⋯H contacts: 65.9% |
Key Observations :
- Ring Type Influence : Piperidine and piperazine analogs exhibit nearly identical unit-cell parameters but differ in crystal packing (chains vs. ribbons). This highlights how nitrogen atom count in the central ring alters hydrogen-bonding networks .
- Conformational Similarity: Both compounds adopt curved conformations, suggesting that bulky substituents (e.g., quinoline) dominate steric effects over ring type.
Biological Activity
3-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical formula is , indicating that it is a dihydrochloride salt. The presence of two piperidine rings contributes to its pharmacological profile.
The biological activity of this compound is thought to arise from its interaction with various neurotransmitter receptors and enzymes. Piperidine derivatives often exhibit activity against the following targets:
- Dopamine Receptors : Piperidine compounds have been shown to modulate dopaminergic signaling, which is crucial in the treatment of neurological disorders.
- Serotonin Receptors : These compounds may also interact with serotonin receptors, influencing mood and anxiety pathways.
- Enzymatic Inhibition : Some studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
- Anticancer Potential : Research has demonstrated that certain piperidine derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also have anticancer properties.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by Bhattacharjee et al. (2023) investigated the cytotoxic effects of various piperidine derivatives, including this compound. The compound was tested against FaDu hypopharyngeal tumor cells, showing significant apoptosis induction compared to standard treatments like bleomycin. The results indicated an IC50 value lower than 10 µM, suggesting potent anticancer activity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key parameters include:
- Absorption : The compound's solubility profile suggests good absorption characteristics.
- Distribution : Its lipophilicity may facilitate distribution across biological membranes.
- Metabolism : Initial studies indicate that this compound may undergo hepatic metabolism, which could influence its efficacy and safety profile.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling protocols for 3-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride to ensure stability and safety?
- Methodological Answer :
- Storage : Store in a dry environment at 2–8°C to prevent degradation. Avoid exposure to moisture and ensure containers are tightly sealed to minimize aerosol formation .
- Handling : Use appropriate personal protective equipment (PPE), including nitrile gloves and EN 166-compliant safety goggles. Conduct operations in a fume hood to avoid inhalation of dust or vapors. Contaminated gloves should be removed using a "no-touch" technique and disposed of per hazardous waste regulations .
Q. What first-aid measures should be taken in case of accidental exposure to this compound?
- Methodological Answer :
- Inhalation : Immediately move the individual to fresh air. If respiratory distress occurs, seek medical attention and provide Safety Data Sheet (SDS) information to healthcare providers .
- Skin Contact : Remove contaminated clothing and rinse skin with water for 15 minutes. Wash with soap and water; seek medical advice if irritation persists .
- Eye Exposure : Flush eyes with water for at least 10 minutes, lifting eyelids periodically. Remove contact lenses if feasible. Consult an ophthalmologist if irritation continues .
Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of piperidine dihydrochloride derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns and hydrogen bonding in the piperidine scaffold .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify purity and identify impurities. Use a C18 column and acetonitrile/water mobile phase with 0.1% trifluoroacetic acid .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Methodological Answer :
- Step 1 : Synthesize the piperidine intermediate via catalytic hydrogenation of pyridine derivatives using Pd/C under H₂ pressure (3–5 atm) .
- Step 2 : Introduce the ethyl-piperidinyl group via nucleophilic substitution. Optimize reaction temperature (70–90°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity .
- Purification : Use recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt with >98% purity .
Q. What strategies resolve contradictions in reported pharmacological activities of piperidine dihydrochloride derivatives across studies?
- Methodological Answer :
- Comparative Binding Assays : Perform radioligand displacement assays using purified receptors (e.g., serotonin or dopamine receptors) to compare binding affinities under standardized conditions (pH 7.4, 25°C) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to analyze how structural variations (e.g., ethyl vs. methyl substituents) affect binding pocket interactions. Validate predictions with mutagenesis studies .
Q. How do structural modifications (e.g., ethyl vs. methyl groups) in piperidine dihydrochloride derivatives influence their pharmacokinetic profiles?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (human/rat) to compare oxidation rates. Ethyl groups may reduce CYP450-mediated metabolism compared to methyl substituents, extending half-life .
- Blood-Brain Barrier (BBB) Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS penetration. Lipophilic substituents (e.g., ethyl) enhance passive diffusion, but may increase plasma protein binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzymatic inhibition data for piperidine dihydrochloride compounds?
- Methodological Answer :
- Standardize Assay Conditions : Replicate experiments using identical buffer systems (e.g., Tris-HCl vs. phosphate), enzyme sources (recombinant vs. tissue-derived), and substrate concentrations .
- Control for Salt Effects : Compare freebase and dihydrochloride forms, as counterions may alter ionic strength and enzyme activity. Use dialysis to equilibrate salt concentrations pre-assay .
Safety and Compliance
Q. What waste management protocols are recommended for this compound post-experimentation?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
